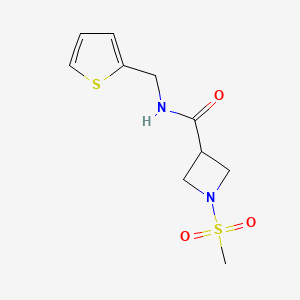

1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide

Description

1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Properties

IUPAC Name |

1-methylsulfonyl-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S2/c1-17(14,15)12-6-8(7-12)10(13)11-5-9-3-2-4-16-9/h2-4,8H,5-7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJULXJKNPXLMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide typically involves the following steps:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Methylsulfonyl Group: This step usually involves sulfonylation reactions using reagents like methylsulfonyl chloride.

Attachment of the Thiophen-2-ylmethyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often fine-tuned to achieve the desired results.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Antitumor Activity:

Research indicates that derivatives of azetidine compounds exhibit promising antitumor properties. For instance, studies have shown that similar azetidine derivatives can inhibit cell growth in various cancer cell lines, demonstrating their potential as anticancer agents. The compound's structure allows it to interact with biological targets, potentially disrupting cancer cell proliferation pathways .

Hematopoietic Prostaglandin D Synthase Inhibition:

The compound has been identified as an inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS), which plays a critical role in inflammation and cancer progression. Inhibition of this enzyme could lead to reduced tumor growth and improved outcomes in cancer therapies .

Pharmacological Applications

Anti-inflammatory Properties:

The methylsulfonyl group in the compound is known for its anti-inflammatory effects. Compounds with similar structures have been studied for their ability to modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

Selective Estrogen Receptor Modulation:

Some azetidine derivatives have shown activity as Selective Estrogen Receptor Modulators (SERMs). These compounds can selectively activate or inhibit estrogen receptors, which is crucial for developing therapies for hormone-dependent cancers such as breast cancer .

Case Studies and Experimental Findings

Synthesis and Optimization

The synthesis of 1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide involves several chemical reactions that can be optimized to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to purify synthesized compounds, ensuring that only the desired product is used in biological assays .

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

Azetidine-3-carboxamide: A simpler analog without the methylsulfonyl and thiophen-2-ylmethyl groups.

N-(thiophen-2-ylmethyl)azetidine-3-carboxamide: Lacks the methylsulfonyl group.

1-(methylsulfonyl)azetidine-3-carboxamide: Lacks the thiophen-2-ylmethyl group.

Uniqueness

1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide is unique due to the presence of both the methylsulfonyl and thiophen-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(Methylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide, also known by its CAS number 1428362-32-6, is a novel compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 274.4 g/mol

Structure Representation

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 274.4 g/mol |

| CAS Number | 1428362-32-6 |

1-(Methylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide exhibits various biological activities, particularly in the modulation of neurotransmitter systems. Preliminary studies indicate that it may act as an antagonist or modulator at certain receptor sites, influencing dopaminergic and serotonergic pathways.

Pharmacological Effects

- Neuroprotective Properties : Research suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Parkinson's disease. Its ability to activate dopaminergic neurotransmission has been highlighted in patent literature .

- Antinociceptive Effects : In animal models, the compound has shown promise in reducing pain responses, indicating potential applications in pain management therapies.

- Antidepressant Activity : Some studies have indicated that compounds with similar structures exhibit antidepressant-like effects in preclinical models, suggesting that 1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide could also possess such properties.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of related compounds found that derivatives similar to 1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide demonstrated significant protective effects against neuronal cell death induced by oxidative stress. The mechanism was attributed to the modulation of glutamate receptors and reduction of excitotoxicity .

Case Study 2: Pain Management

In a controlled study assessing antinociceptive properties, the compound was administered to rodents subjected to inflammatory pain models. Results indicated a significant reduction in pain behaviors compared to control groups, supporting its potential use in analgesic therapies .

Summary of Findings

The biological activity of 1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide suggests a multifaceted role in neuroprotection and pain management. Its unique chemical structure allows for interactions with key neurotransmitter systems, making it a candidate for further research in therapeutic applications.

Future Directions

Further studies are necessary to elucidate the precise mechanisms of action and to evaluate the safety and efficacy of this compound in clinical settings. Research should focus on:

- In Vivo Studies : To better understand the pharmacokinetics and long-term effects.

- Clinical Trials : To assess efficacy in human subjects for conditions such as Parkinson's disease and chronic pain syndromes.

Q & A

Q. What are the common synthetic routes for preparing 1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide?

The synthesis typically involves multi-step procedures, including:

- Azetidine ring formation : Cyclization of precursors like β-lactams or via nucleophilic substitution reactions.

- Sulfonylation : Introduction of the methylsulfonyl group using methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Amide coupling : Reaction between azetidine-3-carboxylic acid derivatives and thiophen-2-ylmethylamine using coupling agents like HATU or EDC in dichloromethane (CH₂Cl₂) or DMF .

- Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) or reverse-phase HPLC (methanol-water gradients) for isolating the final product .

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Resolve 3D structure using SHELXL for refinement of crystallographic data .

- Spectroscopy :

- Melting point analysis : Verify purity (e.g., sharp melting points >120°C indicate crystalline stability) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 315.12) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing impurities?

- Reaction optimization :

- Impurity control :

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

- Core modifications :

- Biological assays :

Q. How can researchers address discrepancies in spectroscopic data during characterization?

Q. What advanced methods quantify trace genotoxic impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.